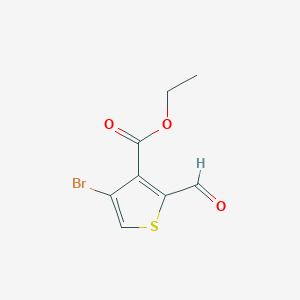
Ethyl 4-bromo-2-formylthiophene-3-carboxylate
Cat. No. B8813324
M. Wt: 263.11 g/mol
InChI Key: RFSWZPUXXZJIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09273068B2
Procedure details


4-Bromo-2-formyl-thiophene-3-carboxylic acid ethyl ester (1.0 g, 3.8 mmol), NH2NH2.H2O (0.27 g, 4.58 mmol) and 20 mL of EtOH were refluxed under nitrogen for 5 h. The reaction mixture was cooled and precipitate formed, then filtered to give the title compound (0.2 g, yield: 23%).
Quantity
1 g
Type
reactant
Reaction Step One



Name
Yield
23%
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:10]([Br:11])=[CH:9][S:8][C:7]=1[CH:12]=O)=O)C.[NH2:14][NH2:15].O>CCO>[Br:11][C:10]1[C:6]2[C:4](=[O:3])[NH:15][N:14]=[CH:12][C:7]=2[S:8][CH:9]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1=C(SC=C1Br)C=O
|
|
Name
|
|
|
Quantity
|
0.27 g
|
|
Type
|
reactant
|
|
Smiles
|
NN.O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precipitate formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CSC=2C=NNC(C21)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.2 g | |
| YIELD: PERCENTYIELD | 23% | |
| YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
